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molecular formula C16H15NO B8702160 1-(5-Indanyl)-2-(3-pyridyl)ethanone CAS No. 99466-43-0

1-(5-Indanyl)-2-(3-pyridyl)ethanone

Cat. No. B8702160
M. Wt: 237.30 g/mol
InChI Key: JPEZMIFKLNWZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04612321

Procedure details

In 80 ml of anhydrous tetrahydrofuran was dissolved 8.86 ml of diisopropylamine. The solution was cooled to -10°, to which was added dropwise 39.5 ml of a hexanoic solution of n-butyl lithium (1.6M). Then, the mixture was stirred for 30 minutes at the same temperature, followed by dropwise addition of 5.34 g of β-picoline. The mixture was stirred for 30 minutes, to which was added dropwise 5 g of 5-methoxycarbonyl indane dissolved in 10 ml of anhydrous tetrohydrofuran. Then, the mixture was stirred for one hour at room temperature, followed by addition of about 25 ml of water. The organic solvent was exaporated off under reduced pressure. The concentrated solution was subjected to extraction with ethylacetate. The extract solution was washed with water, dried on magnesium sulfate and concentrated. The concentrate was crystallized from ethylacetate-isopropylether to give 5.6 g (yield 82%) of 1-(5-indanyl)-2-(3-pyridyl)-ethanone, m.p. 55°-56° C.
[Compound]
Name
hexanoic solution
Quantity
39.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
8.86 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1.C[O:14][C:15]([C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[CH2:22][CH2:21][CH2:20]2)=O.O>O1CCCC1.C(NC(C)C)(C)C>[CH2:22]1[C:23]2[C:19](=[CH:18][C:17]([C:15](=[O:14])[CH2:12][C:8]3[CH:7]=[N:6][CH:11]=[CH:10][CH:9]=3)=[CH:25][CH:24]=2)[CH2:20][CH2:21]1

Inputs

Step One
Name
hexanoic solution
Quantity
39.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
5.34 g
Type
reactant
Smiles
N1=CC(=CC=C1)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1C=C2CCCC2=CC1
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8.86 mL
Type
solvent
Smiles
C(C)(C)NC(C)C

Conditions

Stirring
Type
CUSTOM
Details
Then, the mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to -10°, to which
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes, to which
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10 ml of anhydrous tetrohydrofuran
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for one hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The concentrated solution was subjected to extraction with ethylacetate
WASH
Type
WASH
Details
The extract solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was crystallized from ethylacetate-isopropylether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)C(CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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